Methyl 2-ethyl-1H-indole-6-carboxylate
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Overview
Description
Methyl 2-ethyl-1H-indole-6-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its indole core structure with an ethyl group at the 2-position and a methyl ester group at the 6-carboxylic acid position.
Scientific Research Applications
Methyl 2-ethyl-1H-indole-6-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various cellular targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
One source suggests that methyl indole-2-carboxylate, a related compound, has been shown to cross the blood-brain barrier , which could potentially impact its bioavailability.
Result of Action
Methyl indole-2-carboxylate, a related compound, has been shown to inhibit the production of β-amyloid, an important factor in the pathogenesis of alzheimer’s disease . It has also been shown to inhibit ion exchange, melatonin synthesis, and aziridine production .
Biochemical Analysis
Biochemical Properties
2-Ethyl-1H-indole-6-carboxylic acid methyl ester plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit the production of β-amyloid, a key factor in the pathogenesis of Alzheimer’s disease . Additionally, it inhibits ion exchange and melatonin synthesis, suggesting its potential impact on neurological functions . The compound’s interactions with these biomolecules highlight its potential therapeutic applications.
Cellular Effects
The effects of 2-Ethyl-1H-indole-6-carboxylic acid methyl ester on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of β-amyloid production can lead to reduced neurotoxicity and improved neuronal function . Furthermore, its impact on melatonin synthesis may affect circadian rhythms and sleep patterns . These cellular effects underscore the compound’s potential in treating neurological disorders.
Molecular Mechanism
At the molecular level, 2-Ethyl-1H-indole-6-carboxylic acid methyl ester exerts its effects through specific binding interactions with biomolecules. It binds to enzymes involved in β-amyloid production, thereby inhibiting their activity and reducing β-amyloid levels . Additionally, it interacts with proteins involved in ion exchange and melatonin synthesis, modulating their functions . These molecular interactions elucidate the compound’s mechanism of action and its potential therapeutic benefits.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethyl-1H-indole-6-carboxylic acid methyl ester change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory effects on β-amyloid production and ion exchange over extended periods
Dosage Effects in Animal Models
The effects of 2-Ethyl-1H-indole-6-carboxylic acid methyl ester vary with different dosages in animal models. At lower doses, the compound effectively inhibits β-amyloid production and modulates ion exchange without causing significant adverse effects . At higher doses, toxic effects such as neurotoxicity and disrupted melatonin synthesis have been observed . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
2-Ethyl-1H-indole-6-carboxylic acid methyl ester is involved in several metabolic pathways, interacting with enzymes and cofactors. It is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with cellular pathways, influencing metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential side effects.
Transport and Distribution
The transport and distribution of 2-Ethyl-1H-indole-6-carboxylic acid methyl ester within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by organic anion transporters, facilitating its distribution to target tissues . Once inside the cells, it binds to intracellular proteins, influencing its localization and accumulation . These transport mechanisms are essential for its therapeutic efficacy.
Subcellular Localization
2-Ethyl-1H-indole-6-carboxylic acid methyl ester exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes involved in β-amyloid production and ion exchange . Post-translational modifications and targeting signals direct the compound to these compartments, enhancing its therapeutic potential . Understanding its subcellular localization is vital for optimizing its efficacy and minimizing side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethyl-1H-indole-6-carboxylate typically involves the reaction of indole derivatives with appropriate reagents. One common method is the reaction of indole with carbonic acid derivatives under basic conditions to form the desired ester . Another method involves the use of Grubbs’ second-generation catalyst for the reaction of indole derivatives with alkenes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethyl-1H-indole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Comparison with Similar Compounds
Similar Compounds
- 1H-Indole-2-carboxylic acid, 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-, isobutyl ester
- 1H-Indole-2-carboxylic acid, 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-, 2-propoxyethyl ester
- 1H-Indole-2-carboxylic acid, 6-(4-fluorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-, ethyl ester
Uniqueness
Methyl 2-ethyl-1H-indole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-ethyl-1H-indole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-10-6-8-4-5-9(12(14)15-2)7-11(8)13-10/h4-7,13H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETYGYFLEMGFIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N1)C=C(C=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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